Lipophilicity (LogP) Enhancement vs. 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Regioisomer
The compound demonstrates significantly higher calculated lipophilicity compared to its direct regioisomer, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, due to the specific positioning of the chloro and trifluoroethoxy groups. This difference in LogP, a key predictor of a molecule's ability to cross biological membranes, can be a decisive factor in drug discovery .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.68 to 2.97 |
| Comparator Or Baseline | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine (CAS 885277-01-0); Data: 1.83 (estimated) |
| Quantified Difference | Target compound is more lipophilic by ΔLogP ≈ 0.85-1.14 units |
| Conditions | Data from multiple sources using ACD/Labs and ChemSrc algorithms; Target data from ChemSrc, comparator data is a consensus estimate from chemical databases. |
Why This Matters
Higher lipophilicity is often correlated with enhanced membrane permeability, making this specific regioisomer a preferred starting point for programs requiring improved cellular uptake or blood-brain barrier penetration.
